molecular formula C15H20Cl2O3 B162604 Heptyl 2,4-dichlorophenoxyacetate CAS No. 1917-96-0

Heptyl 2,4-dichlorophenoxyacetate

Cat. No.: B162604
CAS No.: 1917-96-0
M. Wt: 319.2 g/mol
InChI Key: HZQJGWTYZAWPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 2,4-dichlorophenoxyacetate (Heptyl 2,4-D) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin herbicide widely used to control broadleaf weeds. These esters are designed to enhance herbicide stability, volatility, and absorption into target plants . Heptyl 2,4-D, with its longer alkyl chain, likely exhibits distinct physicochemical and environmental behaviors compared to shorter-chain esters.

Properties

CAS No.

1917-96-0

Molecular Formula

C15H20Cl2O3

Molecular Weight

319.2 g/mol

IUPAC Name

heptyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C15H20Cl2O3/c1-2-3-4-5-6-9-19-15(18)11-20-14-8-7-12(16)10-13(14)17/h7-8,10H,2-6,9,11H2,1H3

InChI Key

HZQJGWTYZAWPLJ-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Other CAS No.

1917-96-0

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Adsorption Kinetics : Butyl 2,4-D adsorption on [Co–Al–Cl] LDH follows pseudo-second-order kinetics (k₂ = 0.0024 g/mg·min), with a maximum capacity of 58.8 mg/g .
  • Enzymatic Specificity : The tfdA enzyme in Alcaligenes eutrophus shows highest affinity for 2,4-D acid (Km = 17.5 µM) and α-ketoglutarate (Km = 3.2 µM), but activity decreases with bulkier esters .
  • Microbial Degradation : Rhodococcus ruber P25 metabolizes 2,4-D esters via chlorocatechol intermediates, but efficiency drops with longer alkyl chains .

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